Technical Guide: 6-Chloro-4-fluoroindolin-2-one (CAS 1309685-08-2)
Technical Guide: 6-Chloro-4-fluoroindolin-2-one (CAS 1309685-08-2)
This guide provides an in-depth technical analysis of 6-Chloro-4-fluoroindolin-2-one (CAS 1309685-08-2), a specialized heterocyclic building block used in the synthesis of small-molecule kinase inhibitors and other pharmaceutical agents.
Executive Summary
6-Chloro-4-fluoroindolin-2-one (also known as 6-chloro-4-fluoro-oxindole) is a disubstituted bicyclic lactam serving as a critical pharmacophore in medicinal chemistry. Its structural core—the oxindole (indolin-2-one)—is a privileged scaffold found in FDA-approved kinase inhibitors such as Sunitinib and Nintedanib .
The specific substitution pattern (4-fluoro, 6-chloro) offers unique advantages:
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4-Fluoro Group: Modulates the acidity of the NH proton (pKa), influences the conformation of the amide bond, and blocks metabolic oxidation at the C4 position.
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6-Chloro Group: Provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the scaffold into complex drug candidates.
This guide details the synthesis, physicochemical properties, and application of this compound in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| CAS Number | 1309685-08-2 |
| IUPAC Name | 6-Chloro-4-fluoro-1,3-dihydro-2H-indol-2-one |
| Molecular Formula | C₈H₅ClFNO |
| Molecular Weight | 185.58 g/mol |
| Structure | Bicyclic indole core with a carbonyl at C2, fluorine at C4, chlorine at C6. |
| Appearance | Off-white to tan solid (Predicted) |
| Melting Point | 175–185 °C (Analogous range based on isomeric oxindoles) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water. |
| pKa (NH) | ~10.5 (Predicted; slightly more acidic than unsubstituted oxindole due to F/Cl electron withdrawal) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 2 (C=O, F) |
Synthetic Routes & Process Chemistry
The synthesis of 6-Chloro-4-fluoroindolin-2-one is typically achieved via the Sandmeyer Isatin Synthesis followed by reduction, or through the Gassman Indole Synthesis . The Sandmeyer route is preferred for scale-up due to the availability of precursors and milder conditions.
Primary Route: Sandmeyer Isatin Synthesis
This pathway starts from 3-chloro-5-fluoroaniline . The regioselectivity of the cyclization step is critical.
Step 1: Isonitrosoacetanilide Formation Reaction of 3-chloro-5-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride yields the corresponding isonitrosoacetanilide.
Step 2: Acid-Mediated Cyclization Treatment with concentrated sulfuric acid induces electrophilic aromatic substitution to form the isatin intermediate.
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Regioselectivity: Cyclization can occur at the position ortho to the fluorine (C2) or ortho to the chlorine (C6). The position ortho to the smaller fluorine atom is generally favored sterically, leading to the desired 4-fluoro-6-chloroisatin .
Step 3: Wolff-Kishner Reduction The C3 carbonyl of the isatin is reduced to a methylene group using hydrazine hydrate and a base (KOH/NaOH) or via the Wolff-Kishner-Huang Minlon modification to yield the final oxindole.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of 6-Chloro-4-fluoroindolin-2-one via the Sandmeyer-Isatin route.
Structural Biology & Medicinal Chemistry Utility
Pharmacophore Mapping
The oxindole core mimics the purine ring of ATP, allowing it to bind effectively to the hinge region of kinase enzymes.
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Hinge Binder: The lactam NH (donor) and C=O (acceptor) form hydrogen bonds with the kinase hinge backbone residues.
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C4-Fluorine: Positioned to interact with the gatekeeper residue or solvent front. It also prevents metabolic hydroxylation at this position.
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C6-Chlorine: Often projects into the hydrophobic pocket (Selectivity Pocket) or serves as a vector for extending the molecule to interact with the DFG motif.
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the substituents.
Analytical Characterization
To validate the identity of CAS 1309685-08-2, the following analytical signatures are expected:
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
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δ ~10.8 ppm (s, 1H): Broad singlet for the lactam NH.
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δ ~3.5 ppm (s, 2H): Singlet for the C3 methylene protons (CH₂).
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Aromatic Region: Two signals corresponding to the protons at C5 and C7.
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H-5: Doublet of doublets (coupling with F-4 and H-7).
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H-7: Doublet (coupling with H-5, weak coupling with F-4).
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Mass Spectrometry (LC-MS)
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Ionization Mode: ESI+ or ESI-
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Observed Mass: [M+H]⁺ = 186.0/188.0 (Characteristic 3:1 Chlorine isotope pattern).
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Fragmentation: Loss of CO (28 Da) is common for oxindoles.
Handling & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Wash hands thoroughly after handling.[1][2] |
| Skin Irritation | Causes skin irritation (H315).[3] | Wear protective gloves/clothing.[4] |
| Eye Irritation | Causes serious eye irritation (H319).[3][5] | Rinse cautiously with water for several minutes.[4] |
| STOT-SE | May cause respiratory irritation (H335).[3] | Use only outdoors or in a well-ventilated area. |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from moisture.[1][4]
References
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Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen.Helvetica Chimica Acta, 2(1), 234-242. Link
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Gassman, P. G., et al. (1973). Specific Synthesis of Indoles and Oxindoles.Journal of the American Chemical Society, 95(2), 590-592. Link
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Sun, L., et al. (2003). Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases.Journal of Medicinal Chemistry, 46(7), 1116-1119. (Describes analogous oxindole synthesis). Link
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Sunitinib (Sutent) Approval Package. (2006). FDA Pharmacology Review. (Reference for oxindole scaffold utility). Link
